molecular formula C7H14S2 B14537418 4,4-Bis(methylsulfanyl)pent-1-ene CAS No. 62418-88-6

4,4-Bis(methylsulfanyl)pent-1-ene

Cat. No.: B14537418
CAS No.: 62418-88-6
M. Wt: 162.3 g/mol
InChI Key: XMAVBAPRFXOPAL-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Alkenes in Contemporary Organic Synthesis

Sulfur-containing alkenes, a class of organosulfur compounds, are of considerable importance in modern organic synthesis. The presence of the sulfur atom, which is more polarizable and has a longer carbon-sulfur bond length compared to its oxygen analogue, imparts distinct reactivity to the double bond. organic-chemistry.org This allows for a variety of chemical manipulations, including additions, cycloadditions, and rearrangements, that might not be as readily achievable with simple alkenes. kit.edursc.org Furthermore, the sulfur moiety can be transformed into other functional groups, enhancing the synthetic utility of these compounds. google.com The development of new synthetic methods, such as the thiosulfonylation of alkenes, continues to expand the repertoire of reactions available for creating complex sulfur-containing molecules. rsc.org

Overview of Geminal Dithioacetals and Their Diverse Synthetic Utility

Geminal dithioacetals, often referred to simply as dithioacetals, are the sulfur analogues of acetals, characterized by the presence of two sulfur atoms attached to the same carbon atom (R-CH(-SR')2). wikipedia.org They are typically synthesized by the condensation of an aldehyde or ketone with thiols or dithiols, a reaction often catalyzed by an acid. wikipedia.orgorganic-chemistry.org

One of the most significant applications of dithioacetals in organic synthesis is their role as protecting groups for carbonyl compounds. researchgate.net The dithioacetal group is stable under both acidic and basic conditions, making it an ideal choice for masking the reactivity of aldehydes and ketones during multi-step syntheses. researchgate.netnih.gov Deprotection to regenerate the carbonyl group can be achieved using various methods, including oxidative or electrochemical approaches. rsc.orgorganic-chemistry.org

Beyond their protective function, dithioacetals exhibit a fascinating and powerful reactivity known as "umpolung" or polarity inversion. organic-chemistry.orgwikipedia.org The normally electrophilic carbonyl carbon becomes nucleophilic after conversion to a dithioacetal and subsequent deprotonation of the adjacent carbon by a strong base. wikipedia.orgwikipedia.org This "masked acyl anion" can then react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, in what is known as the Corey-Seebach reaction. organic-chemistry.orgwikipedia.orgwikipedia.org This strategy provides access to a wide array of products, including 1,2-diketones and α-hydroxy ketones, which are not readily synthesized through traditional methods. organic-chemistry.orgwikipedia.org

Contextualization of 4,4-Bis(methylsulfanyl)pent-1-ene within the Broader Landscape of Alkenyl Dithioacetal Chemistry

This compound is a specific example of an alkenyl dithioacetal. This molecule contains both a terminal alkene (a carbon-carbon double bond at the end of a chain) and a dithioacetal functionality. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis.

The alkene portion of the molecule can undergo typical alkene reactions, while the dithioacetal moiety can serve as a masked carbonyl group or be manipulated to take advantage of umpolung reactivity. Ketene (B1206846) dithioacetals, which are structurally related to this compound, are known to be versatile building blocks in the synthesis of various heterocyclic compounds and can participate in cycloaddition reactions. nih.govresearchgate.netbeilstein-journals.org The study of this compound and its reactions contributes to the broader understanding of how these bifunctional sulfur-containing compounds can be utilized to create complex and valuable molecules.

Interactive Data Table: Properties of Related Compounds

Below is a table summarizing some physical properties of related chemical structures.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4,4-Dimethylpent-1-ene762-62-9C7H1498.19 nih.gov71.3
1,4-Bis(methylsulfanyl)butane15394-33-9C6H14S2150.31N/A
4,4'-Bis-methylsulfanyl-biphenyl2050-71-7C14H14S2246.4N/A
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene13464-24-9C18H20O2268.356 wikipedia.orgN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62418-88-6

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

4,4-bis(methylsulfanyl)pent-1-ene

InChI

InChI=1S/C7H14S2/c1-5-6-7(2,8-3)9-4/h5H,1,6H2,2-4H3

InChI Key

XMAVBAPRFXOPAL-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(SC)SC

Origin of Product

United States

Synthetic Methodologies for 4,4 Bis Methylsulfanyl Pent 1 Ene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4,4-bis(methylsulfanyl)pent-1-ene allows for the logical disconnection of the molecule into simpler, readily available starting materials. The primary disconnections focus on the carbon-carbon bonds that form the pentene skeleton and the carbon-sulfur bonds of the dithioacetal moiety.

Carbon-Carbon Bond Formations Employing Organometallic Reagents

The formation of the carbon-carbon skeleton is a critical aspect of the synthesis. sigmaaldrich.com Organometallic reagents are powerful tools for creating carbon-carbon bonds. sigmaaldrich.comyoutube.com A key retrosynthetic disconnection involves breaking the C3-C4 bond, suggesting a nucleophilic allyl equivalent and an electrophilic precursor to the dithioacetal-containing fragment.

Another strategic disconnection can be made between the C2 and C3 carbons. This approach would involve the coupling of a vinyl organometallic species with a suitable electrophile containing the dithioacetal. The use of organometallic reagents such as Grignard reagents or organolithium compounds is central to these strategies, providing a nucleophilic carbon source to react with an electrophilic partner. youtube.comlibretexts.org

Functional Group Interconversions Facilitating Alkene Moiety Construction

Functional group interconversions (FGIs) are essential for creating the terminal alkene of the pent-1-ene structure. solubilityofthings.comfiveable.menumberanalytics.com A common retrosynthetic pathway involves the disconnection of the double bond via an elimination reaction, suggesting a precursor alcohol or alkyl halide at either the C1 or C2 position. For instance, a primary alcohol at C1 could be dehydrated to form the terminal alkene. Alternatively, a halide at C2 could undergo dehydrohalogenation. ub.eduwikipedia.org These transformations are fundamental in organic synthesis for introducing unsaturation into a molecule. fiveable.meimperial.ac.uk

Introduction and Derivatization of Bis(methylsulfanyl) Groups

The bis(methylsulfanyl) group, a dithioacetal, is a key functional group in the target molecule. ebi.ac.uk Retrosynthetically, this group can be disconnected to a ketone precursor, specifically acetone (B3395972) in this case. The formation of the dithioacetal from a ketone is a standard functional group transformation. This involves the reaction of the ketone with two equivalents of methanethiol (B179389), typically under acidic conditions.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct this compound.

Alkylation Strategies for Dithioacetal Formation

A primary method for introducing the bis(methylsulfanyl) group is through the direct alkylation of a suitable precursor. numberanalytics.comlibretexts.org This typically involves the formation of a dithioacetal from a ketone. youtube.com In the synthesis of this compound, the logical precursor is 4-oxopent-1-ene (allylacetone). The reaction of allylacetone with methanethiol in the presence of an acid catalyst, such as hydrogen chloride or a Lewis acid, would yield the desired product.

ReactantsReagents/ConditionsProduct
Allylacetone, MethanethiolAcid catalyst (e.g., HCl)This compound

This reaction is an equilibrium process, and the removal of water can drive the reaction to completion.

Olefination Reactions for Pent-1-ene Backbone Assembly

Olefination reactions provide a powerful means to construct the pent-1-ene backbone. wikipedia.orguchicago.edu One plausible approach involves a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction. uchicago.edunumberanalytics.com For instance, a phosphonium (B103445) ylide derived from an allyl halide could react with a ketone containing the bis(methylsulfanyl) group.

Alternatively, a Peterson olefination could be employed. numberanalytics.comorganic-chemistry.org This would involve the reaction of an α-silyl carbanion with a ketone. The choice of olefination reaction can influence the stereoselectivity of the double bond formation, although for a terminal alkene like in this compound, this is not a primary concern.

Reaction TypeReactantsKey Features
Wittig ReactionAllyl-triphenylphosphonium ylide + Ketone with bis(methylsulfanyl) groupForms C=C bond
Horner-Wadsworth-EmmonsAllylphosphonate ester + Ketone with bis(methylsulfanyl) groupOften provides (E)-alkenes
Peterson Olefinationα-Silyl carbanion + Ketone with bis(methylsulfanyl) groupCan yield either (E) or (Z) alkene depending on workup

These olefination strategies offer versatile and reliable methods for assembling the core structure of this compound.

Multi-Component Coupling Reactions

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound by combining three or more reactants in a single operation. A plausible MCR approach for the target molecule involves the reaction of an α-oxo ketene (B1206846) dithioacetal with an allyl Grignard reagent. This strategy is advantageous as it constructs the C4-C5 bond and introduces the terminal alkene in a single step.

The general scheme for this reaction would involve a precursor such as 1,1-bis(methylsulfanyl)acetone. The reaction of this α-oxo compound with a suitable reagent to form a ketene dithioacetal, followed by the addition of allylmagnesium bromide, would yield the desired product. The versatility of MCRs allows for variations in the starting materials to produce a library of related compounds.

Investigations into Chemo-, Regio-, and Stereoselective Pathways

The synthesis of this compound presents several challenges in terms of selectivity that must be addressed.

Chemoselectivity: The primary chemoselectivity challenge lies in the reaction of the allyl Grignard reagent. The reagent must selectively attack the carbonyl carbon of the α-oxo ketene dithioacetal precursor without reacting with the dithioacetal functionality. The inherent difference in electrophilicity between the carbonyl carbon and the sulfur-bearing carbon generally ensures this selectivity.

Regioselectivity: The addition of the allyl Grignard reagent to an unsymmetrical α-oxo ketene dithioacetal could potentially lead to different regioisomers. However, in the proposed synthesis starting from a symmetrical dithioacetal precursor derived from acetone, this is not a concern. For more complex analogs, controlling the regioselectivity of the Grignard addition would be a critical factor.

Stereoselectivity: The target molecule, this compound, does not possess a stereocenter. However, if substituted allyl Grignard reagents were used, a chiral center could be created at C3. In such cases, the stereochemical outcome would be governed by established principles of nucleophilic addition to carbonyls, such as Felkin-Anh or chelation-controlled models, depending on the specific substrate and reaction conditions.

Recent advancements in catalysis, including the use of iron-catalyzed hydroboration or copper-catalyzed additions, offer pathways to highly chemo-, regio-, and stereoselective syntheses of related unsaturated systems, which could be adapted for the synthesis of specific isomers of functionalized this compound derivatives. google.comorganic-chemistry.org

Synthesis of Structural Analogues and Functionalized Derivatives

The synthetic framework for this compound can be extended to prepare a variety of structural analogues and functionalized derivatives.

Preparation of Related Alkene-Dithioacetal Systems

The core alkene-dithioacetal structure can be modified in several ways. The reaction of various α-oxo ketene dithioacetals with different Grignard reagents (e.g., vinyl, alkynyl, or substituted allyl Grignards) can provide a range of unsaturated dithioacetals. jlu.edu.cnrsc.org The general reactivity of allylmagnesium reagents with carbonyl compounds is well-established, allowing for predictable outcomes. nih.gov

Furthermore, the dithioacetal moiety itself can be varied. Instead of methanethiol, other thiols can be used to generate different dithioacetal protecting groups, potentially influencing the reactivity and physical properties of the molecule. The synthesis of unsymmetrical dithioacetals has also been reported, opening up further avenues for structural diversity. nih.gov

Synthesis of Substituted this compound Compounds

Substitution can be introduced at various positions of the this compound scaffold.

Substitution at C1, C2, and C3: The use of substituted allyl Grignard reagents allows for the introduction of alkyl or aryl groups along the alkene backbone. For instance, using crotylmagnesium bromide would yield a methyl-substituted analogue.

Substitution at C5: Modification of the starting α-oxo ketene dithioacetal precursor enables substitution at the C5 position. For example, starting with 1,1-bis(methylsulfanyl)butan-2-one instead of the acetone derivative would result in a methyl group at C5 of the final product.

The following table illustrates potential starting materials for the synthesis of substituted analogues:

Desired SubstitutionStarting α-Oxo Ketene Dithioacetal PrecursorAllylating Agent
C3-Methyl1,1-Bis(methylsulfanyl)acetoneCrotylmagnesium bromide
C5-Methyl1,1-Bis(methylsulfanyl)butan-2-oneAllylmagnesium bromide
C2-Phenyl1,1-Bis(methylsulfanyl)acetoneCinnamylmagnesium bromide

These examples highlight the modularity of the synthetic approach, allowing for the systematic preparation of a diverse library of this compound derivatives for further investigation.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in 4,4-Bis(methylsulfanyl)pent-1-ene is a site of rich chemical reactivity, susceptible to a variety of addition and transformation reactions.

Electrophilic Addition Reactions

The electron-rich nature of the terminal alkene allows it to readily undergo electrophilic addition reactions. In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. A common example is hydrohalogenation, where a hydrogen halide like hydrogen bromide (HBr) is added across the double bond. The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halogen adds to the more substituted carbon. youtube.com

Another significant electrophilic addition is hydration, the addition of water across the double bond, usually catalyzed by a strong acid. This reaction also follows Markovnikov's rule, leading to the formation of an alcohol.

Radical Mediated Transformations

Terminal alkenes can also participate in radical-mediated transformations. For instance, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. In this case, the bromine atom adds to the less substituted carbon of the double bond. This is a free-radical chain reaction initiated by the peroxide.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The terminal alkene of this compound can act as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction. libretexts.org In this type of reaction, the alkene reacts with a conjugated diene to form a six-membered ring. The stereospecificity of the Diels-Alder reaction is a key feature, with the stereochemistry of the reactants being retained in the product. libretexts.org

[2+2] cycloadditions are also possible, particularly under photochemical conditions, where two alkene units combine to form a cyclobutane (B1203170) ring. libretexts.org

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes like those containing ruthenium or molybdenum. wikipedia.orglibretexts.org For a terminal alkene like this compound, this can lead to homocoupling products or cross-metathesis with other olefins. libretexts.org Ring-closing metathesis is a variation that can be used to form cyclic compounds if the molecule contains another double bond. libretexts.org The development of highly active and selective catalysts has made olefin metathesis a versatile tool in organic synthesis. wikipedia.org

Transformations at the Geminal Dithioacetal Center

The geminal dithioacetal group is another key reactive site in this compound.

Hydrolysis to Corresponding Carbonyl Compounds

One of the most important transformations of geminal dithioacetals is their hydrolysis to the corresponding carbonyl compounds. ambeed.comwikipedia.orgvedantu.com This reaction is typically carried out in the presence of an acid or a metal salt catalyst. The hydrolysis of the dithioacetal in this compound would yield a ketone. The general mechanism involves the initial protonation of one of the sulfur atoms, followed by the attack of water. Subsequent steps lead to the formation of a hemithioacetal and then the final carbonyl compound with the elimination of the thiol moieties. wikipedia.orgvedantu.com This reaction is synthetically useful for deprotecting a carbonyl group that has been protected as a dithioacetal.

Reaction Type Reagents/Conditions Product Type
Electrophilic Addition (Hydrohalogenation)HBr2-Bromo-4,4-bis(methylsulfanyl)pentane
Electrophilic Addition (Hydration)H2O, H+4,4-Bis(methylsulfanyl)pentan-2-ol
Radical AdditionHBr, Peroxides1-Bromo-4,4-bis(methylsulfanyl)pentane
Diels-Alder CycloadditionConjugated Diene, HeatSubstituted Cyclohexene
Olefin MetathesisGrubbs' CatalystVaries (e.g., homodimer)
Dithioacetal HydrolysisH2O, Acid/Metal SaltPentan-2-one

Trans-dithioacetalization Reactions

While specific studies on the trans-dithioacetalization of this compound are not extensively documented in readily available literature, the general principles of this reaction can be inferred from the reactivity of dithioacetals. Trans-dithioacetalization involves the exchange of the dithioacetal group with another thiol or a di-thiol, typically under acidic or Lewis acidic conditions. This process is driven by equilibrium and can be manipulated by using an excess of the exchanging thiol or by removing the released methanethiol (B179389). Given the structure of this compound, such a reaction would likely proceed to replace the two methylsulfanyl groups with other alkyl or aryl thio-groups.

Reactions with Organometallic Species (e.g., Lithiation, Grignard Reactions)

The interaction of this compound with organometallic species like organolithium and Grignard reagents is a key aspect of its synthetic utility.

Litiation: The protons on the carbon atom situated between the two sulfur atoms in dithioacetals are acidic and can be abstracted by strong bases such as n-butyllithium. For this compound, this would result in the formation of a stabilized carbanion. This lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds. This reactivity allows for the elaboration of the molecular framework at the C4 position. A study on the coupling of 4-sulfonylpyridines demonstrated that when Grignard reagents were replaced with n-butyllithium, a different reaction pathway was observed, leading to the formation of 2,4-dibutylpyridine as the main product when an excess of n-butyllithium was used. researchgate.net

Grignard Reactions: While Grignard reagents are generally less basic than organolithium compounds, they can also participate in reactions with dithioacetals, although typically involving addition to a carbonyl or other electrophilic center within the molecule rather than deprotonation. mit.edu In the context of this compound, a Grignard reagent could potentially react with the double bond via a catalyzed process or with derivatives of the compound. The choice of solvent can be crucial; for instance, cyclopentyl methyl ether (CPME) has been studied as a solvent for Grignard reactions and can be recycled efficiently. d-nb.info The reactivity of Grignard reagents can be influenced by the substrate, with some reactions showing unexpected regioselectivity, leading to either C- or O-alkylation. mdpi.com

A general procedure for reacting sulfonylpyridines with Grignard reagents involves dissolving the sulfonylpyridine in anhydrous THF under a nitrogen atmosphere, cooling the mixture in an ice bath, and then slowly adding the Grignard reagent. researchgate.net

Table 1: Reactivity of Organometallic Reagents with Sulfonylpyridines

Reagent Conditions Main Product Reference
n-Butyllithium (3 equiv.) Anhydrous THF, -30 °C, 1 h 2,4-Dibutylpyridine researchgate.net

Oxidation of Sulfur Atoms to Sulfoxides and Sulfones

The sulfur atoms in this compound are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives have altered reactivity and physical properties.

Oxidation to Sulfoxides: Selective oxidation to the mono-sulfoxide can be achieved using a variety of reagents. Mild oxidizing agents are generally preferred to avoid over-oxidation to the sulfone. A green and efficient method for the selective oxidation of sulfides to sulfoxides uses 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant. organic-chemistry.org This method boasts high selectivity under mild conditions. organic-chemistry.org Another approach employs a heterogeneous catalyst, Zr-containing polyoxometalate grafted on graphene oxide (Zr/SiW12/GO), with hydrogen peroxide, which allows for easy catalyst recovery and reuse. nih.gov Biocatalytic methods using microorganisms like Helminthosporium sp. can also achieve enantioselective oxidation of prochiral sulfides to chiral sulfoxides. sci-hub.se

Oxidation to Sulfones: Stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent will lead to the formation of the di-sulfone. The organocatalytic method with 2,2,2-trifluoroacetophenone can be tuned to produce sulfones by altering the reaction conditions, specifically by adding acetonitrile (B52724) (MeCN) to shift the equilibrium. organic-chemistry.org It has been noted that in some sulfide (B99878) oxidation reactions, the sulfone can be a major byproduct as the sulfoxide (B87167) intermediate can be further oxidized. nih.govreddit.com The enzymatic conversion of sulfoxides to sulfones has also been studied using rat liver microsomes. nih.gov

Table 2: Catalytic Oxidation of Sulfides

Product Catalyst Oxidant Key Features Reference
Sulfoxides 2,2,2-Trifluoroacetophenone H₂O₂ High selectivity, mild conditions organic-chemistry.org
Sulfones 2,2,2-Trifluoroacetophenone H₂O₂ in MeCN Shifts equilibrium towards sulfone formation organic-chemistry.org

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, containing both a double bond and a functionalized dithioacetal group, provides opportunities for intramolecular reactions to form cyclic structures.

Thiophene (B33073) Formation via Sulfur-Assisted Cyclizations

While direct evidence for the cyclization of this compound to a thiophene is not readily found, analogous structures suggest this possibility. Thiophene derivatives can be synthesized through various cyclization strategies, often involving sulfur-containing precursors. For instance, 3,4-bis[(4-methoxybenzoyl)methylsulfanyl]thiophene has been prepared and characterized, indicating that molecules with similar substitution patterns can form stable thiophene rings. nih.gov The formation of a thiophene ring from this compound would likely require specific reaction conditions to facilitate the cyclization and subsequent aromatization, potentially involving the loss of a methyl group and methane.

Carbocyclic Ring Construction

The vinyl group in this compound can participate in intramolecular cyclization reactions to form carbocyclic rings. Such reactions are a cornerstone of organic synthesis for building complex molecular architectures. For example, electrophilic cyclizations of unsaturated alcohols, a process conceptually similar to what could be envisioned for a hydrolyzed derivative of this compound, are used to synthesize various heterocyclic and carbocyclic compounds. researchgate.net Theoretical studies have also explored the intramolecular C-H insertion of related phosphanylidenecarbenes, which leads to the formation of dihydrophosphanaphthalene systems, highlighting the feasibility of such intramolecular cyclizations. nih.gov A one-pot quadruple Mannich reaction has been developed for the synthesis of pentaazaphenalenes through an efficient intramolecular cyclization. rsc.org

Catalyst-Mediated Reactions

Catalysts can play a crucial role in mediating the reactivity of this compound, enabling transformations that would otherwise be difficult.

Oxidation Catalysis: As previously mentioned, catalysts are pivotal in the selective oxidation of the sulfur atoms. Organocatalysts like 2,2,2-trifluoroacetophenone and heterogeneous catalysts such as Zr/SiW12/GO provide efficient and selective routes to sulfoxides and sulfones. organic-chemistry.orgnih.gov

Metathesis and Other C-C Bond Forming Reactions: The terminal alkene in this compound is a handle for various transition-metal-catalyzed reactions. Olefin metathesis, for example, could be used for ring-closing, cross-metathesis, or polymerization reactions, although the presence of sulfur atoms might require careful selection of the catalyst to avoid catalyst poisoning. The partial oxidation of pentane (B18724) on a ruthenium surface has been studied, indicating that metal catalysts can activate C-H bonds and facilitate dehydrogenation to form alkenes like pent-1-ene. cardiff.ac.uk

Michael Reactions: Guanidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be excellent catalysts for Michael and Michael-type reactions, which could potentially involve the activated methylene (B1212753) group of a derivative of this compound. researchgate.net

Transition Metal Catalysis

Transition metal catalysis offers a powerful toolkit for the selective functionalization of this compound. Various metals can interact with the double bond or activate C-H and C-S bonds, leading to a variety of valuable products.

Palladium catalysts are well-known for their ability to promote a wide array of transformations. While specific studies on this compound are not prevalent, the reactivity of similar thioacetal-containing olefins suggests several potential palladium-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions could be envisioned where the thioacetal moiety directs C-H activation at a specific position, enabling the formation of new carbon-carbon or carbon-heteroatom bonds nih.gov. Furthermore, palladium catalysts are instrumental in processes like the Wacker oxidation, which could potentially convert the terminal alkene to a methyl ketone, and various carbonylation reactions researchgate.netnih.gov.

Rhodium catalysts are particularly effective for hydroformylation, a process that introduces a formyl group and a hydrogen atom across a double bond. Applying this to this compound would be expected to yield aldehydes, which are valuable synthetic intermediates rsc.org. The regioselectivity of this reaction can often be controlled by the choice of ligands on the rhodium center. Additionally, rhodium has been shown to catalyze the 1,4-addition of organoboronic acids to α,β-unsaturated ketones, a reaction type that could be adapted for derivatives of the target molecule thieme-connect.denih.gov.

Gold catalysis has emerged as a mild and efficient method for various organic transformations. Specifically, gold catalysts have been shown to effect the hydrothiolation of vinyl sulfides, which suggests that they could catalyze the addition of thiols across the double bond of this compound to generate vicinal dithioethers nih.gov.

Other transition metals like ruthenium are known to catalyze olefin metathesis, which could lead to dimerization or cross-metathesis products of this compound. Iron and copper catalysts are also employed in a variety of coupling and functionalization reactions involving thioethers and olefins wikipedia.org.

Table 1: Plausible Transition Metal-Catalyzed Transformations of this compound

Catalyst SystemReaction TypePotential Product(s)
Pd(OAc)₂ / LigandC-H Activation/ArylationArylated derivatives
[Rh(CO)₂acac] / LigandHydroformylation5,5-Bis(methylsulfanyl)hexanal
AuCl₃ / LigandHydrothiolation (with R-SH)1-(Alkylthio)-4,4-bis(methylsulfanyl)pentane
Grubbs' Catalyst (Ru-based)Olefin Metathesis (self)4,7-Bis(methylsulfanyl)-4,7-dimethyl-1,10-dithiaundeca-1,10-diene

Note: The products listed are predictive and based on the known reactivity of similar functional groups, as specific research on this compound is limited.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, provides a complementary approach to transition metal catalysis, often offering different selectivity and milder reaction conditions. For this compound, organocatalysts can activate the molecule in several ways.

Amine-based catalysts, such as proline and its derivatives, are known to activate α,β-unsaturated aldehydes and ketones through the formation of iminium or enamine intermediates. While this compound itself is not an α,β-unsaturated carbonyl, it can serve as a nucleophile in reactions with electrophiles activated by organocatalysts. For example, the terminal alkene could potentially participate in conjugate addition reactions to α,β-unsaturated aldehydes.

Thiourea-based catalysts are excellent hydrogen bond donors and can activate electrophiles. They could be employed to facilitate the addition of nucleophiles to the double bond of this compound after its conversion to an electrophilic species, or to activate other reactants to add to the alkene.

Photoredox catalysis using organic dyes has become a powerful tool for a variety of transformations. Under visible light irradiation, an organic photocatalyst could mediate radical addition reactions across the double bond of this compound or facilitate C-S bond cleavage and rearrangement of the dithioacetal group.

Table 2: Potential Organocatalytic Transformations of this compound

Catalyst TypeReaction TypePotential Product(s)
Chiral Amine (e.g., Proline)Michael Addition (with enal)Adduct of this compound and the enal
Thiourea CatalystElectrophilic AdditionFunctionalized pentane derivatives
Organic Photocatalyst / LightRadical Addition (with R-X)Anti-Markovnikov addition products

Note: The products listed are predictive and based on the known principles of organocatalysis, as specific research on this compound is limited.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Literature

A comprehensive search of scientific databases and research literature has revealed a significant lack of publicly available experimental data for the chemical compound This compound . Despite extensive queries for its spectroscopic and structural characterization, no specific research findings, including Nuclear Magnetic Resonance (NMR) spectra or Mass Spectrometry (MS) data, could be retrieved.

The initial objective was to provide a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound, adhering to a specific outline that included in-depth analysis of its ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, and high-resolution mass spectrometry. This would have involved the presentation of detailed data in tabular format, covering chemical shifts, coupling constants, elemental composition, and fragmentation patterns.

However, the absence of any published experimental spectra or detailed analytical studies for this particular compound makes it impossible to fulfill the request for an article with the specified level of scientific detail and data presentation. The requested information, which would form the core of the scientific article, does not appear to be available in the public domain.

While general principles of NMR and MS can be applied to predict the expected spectral characteristics of This compound based on its structure, the generation of an authoritative and scientifically accurate article with "detailed research findings" and "data tables" as requested is contingent on the availability of actual experimental data. Without access to such primary data, any attempt to create the specified content would be purely hypothetical and would not meet the required standards of scientific accuracy.

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Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,4-Bis(methylsulfanyl)pent-1-ene is predicted to exhibit a unique pattern of absorption bands corresponding to the vibrational modes of its constituent bonds. By analyzing the spectrum, one can confirm the presence of the alkene and thioacetal moieties.

The primary functional groups present in this compound are the carbon-carbon double bond (C=C) of the pent-1-ene chain and the carbon-sulfur (C-S) bonds of the bis(methylsulfanyl) group. The expected characteristic IR absorption frequencies for these groups are detailed below.

Key Vibrational Modes:

Alkene Group (C=C and =C-H): The pent-1-ene portion of the molecule gives rise to several characteristic absorptions. A moderate absorption band is anticipated in the region of 1640-1680 cm⁻¹ due to the C=C stretching vibration. docbrown.info The sp² hybridized C-H bonds of the vinyl group (=CH₂) will show stretching vibrations above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range. Furthermore, out-of-plane bending vibrations (wagging) for the terminal vinyl group are expected to produce strong bands in the 910-990 cm⁻¹ region. docbrown.info

Thioacetal Group (C-S): The bis(methylsulfanyl) group is characterized by the stretching vibrations of the carbon-sulfur single bonds. Thioethers and thioacetals typically display weak to moderate C-S stretching absorptions in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. rsc.org The specific position of these bands can be influenced by the surrounding molecular structure.

Alkyl Group (C-H): The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the pentene backbone will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range. C-H bending vibrations for these saturated groups are also expected, with scissoring, wagging, and twisting modes appearing in the 1350-1470 cm⁻¹ region.

The combination of these distinct absorption bands provides a spectroscopic "fingerprint" for this compound, allowing for its identification and the confirmation of its functional group composition.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch=C-H (vinyl)3010-3095Medium
C-H Stretch-C-H (alkyl)2850-2960Medium to Strong
C=C StretchAlkene1640-1680Medium
C-H BendAlkyl1350-1470Medium
=C-H Bend (out-of-plane)Vinyl910-990Strong
C-S StretchThioacetal600-800Weak to Medium

Theoretical and Computational Chemistry Investigations

Computational Prediction and Validation of Spectroscopic Properties

The computational prediction of spectroscopic data is a cornerstone of modern chemical research, often used to complement experimental findings or to predict the properties of yet-to-be-synthesized molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for these predictions.

For a molecule like 4,4-Bis(methylsulfanyl)pent-1-ene, computational chemists would typically employ DFT methods (e.g., B3LYP functional with a basis set like 6-31G*) to first find the molecule's lowest energy three-dimensional structure.

Following this geometry optimization, further calculations would be performed to predict:

NMR Spectra: The magnetic shielding environment of each nucleus (¹H and ¹³C) would be calculated. These shielding values are then converted into chemical shifts by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). The output would be a table of predicted chemical shifts for each unique proton and carbon atom in the molecule.

IR Spectra: A frequency calculation on the optimized geometry would yield the vibrational modes of the molecule. The frequencies and intensities of these modes are then used to generate a predicted IR spectrum. These calculated frequencies are often scaled by a known factor to correct for systematic errors in the computational method.

Without any prior research, no such predicted data tables for this compound can be presented.

The validation of computational predictions hinges on their comparison with experimental data. Once this compound is synthesized and its experimental NMR and IR spectra are recorded, a direct comparison with the predicted data would be possible.

NMR Correlation: The predicted ¹H and ¹³C chemical shifts would be matched with the signals in the experimental spectra. A high degree of correlation would serve to confirm the structure of the synthesized compound.

IR Correlation: The major peaks in the experimental IR spectrum (e.g., for the C=C double bond, C-S bonds, and C-H bonds) would be assigned based on the predicted vibrational frequencies.

As no experimental spectra for this compound have been published, this crucial correlation and validation step cannot be performed or discussed.

Extensive Research Yields No Specific Data for "this compound" in Synthetic Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific information is available for the chemical compound "this compound" corresponding to the requested applications in organic synthesis.

Searches were conducted to find data on the role of "this compound" as a synthon, its use in carbon-carbon bond formation, as a precursor to carbonyl compounds, and its utility in the synthesis of thiophene (B33073) and pyrazole (B372694) heterocycles. Furthermore, inquiries into its application as a building block in total synthesis or in the development of new synthetic methodologies did not yield any results for this specific compound.

The investigation did reveal information on structurally related but distinct molecules, such as ketene (B1206846) dithioacetals (e.g., 4,4-bis(methylthio)but-3-en-2-one) and other sulfur-containing compounds. These related compounds are known to be valuable in organic synthesis. For instance, ketene dithioacetals are versatile intermediates used in the formation of carbon-carbon bonds and in the construction of various heterocyclic systems.

However, the explicit structure of "this compound," featuring a pentene backbone with a terminal double bond and two methylsulfanyl groups on the C4 position, does not appear in the context of the requested synthetic applications within the surveyed literature.

Consequently, it is not possible to provide a scientifically accurate article detailing its applications in the following areas as requested:

Applications As a Synthon in Complex Organic Synthesis

Development of Novel Synthetic Methodologies and Reagents

Without any research findings, reaction examples, or established synthetic protocols for "4,4-Bis(methylsulfanyl)pent-1-ene," any attempt to generate content for the provided outline would be speculative and not based on factual, verifiable scientific data. It is possible that the compound is exceptionally novel, has not been synthesized, or has not been utilized for these purposes in published research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-Bis(methylsulfanyl)pent-1-ene, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via [4+2] cyclocondensation reactions using precursors like 2-{[bis(methylsulfanyl)methylidene]amino}acetate. Optimization involves controlling temperature, solvent polarity, and catalyst choice (e.g., Lewis acids). For example, anhydrous conditions and inert atmospheres minimize side reactions like oxidation . Purification via HPLC or recrystallization ensures high yields, as demonstrated in analogous sulfanyl-containing systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR identifies methylsulfanyl (δ 2.1–2.3 ppm for S-CH₃) and alkene protons (δ 5.2–5.8 ppm), while HRMS confirms molecular mass (e.g., [M+H]⁺). Infrared (IR) spectroscopy detects C=S (∼1050 cm⁻¹) and C=C (∼1600 cm⁻¹) stretches .

Q. What are the typical oxidation and reduction products of this compound?

  • Answer : Oxidation with KMnO₄ or mCPBA yields sulfoxides or sulfones, while reduction with LiAlH₄ produces thioethers. Reaction conditions (e.g., pH, solvent) dictate selectivity: acidic media favor sulfones, whereas alkaline conditions yield sulfoxides .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites. For example, sulfur lone pairs in methylsulfanyl groups lower LUMO energy, enhancing reactivity in cycloadditions. Molecular dynamics (MD) simulations further model solvation effects and transition states .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for reactions involving this compound?

  • Answer : Discrepancies (e.g., unexpected regioselectivity) are addressed by cross-validating experimental kinetics with DFT-calculated activation energies. Synchrotron X-ray crystallography (as in analogous sulfanyl compounds) confirms stereochemical outcomes, while isotopic labeling tracks reaction pathways .

Q. How does stereochemistry influence the reactivity of this compound in cycloaddition reactions?

  • Answer : The compound’s planar alkene moiety facilitates [4+2] Diels-Alder reactions, but steric hindrance from methylsulfanyl groups can reduce dienophile accessibility. Chiral HPLC separates enantiomers, and X-ray crystallography (e.g., CCDC data) correlates spatial arrangement with reaction rates .

Q. What challenges arise in synthesizing enantiomerically pure derivatives of this compound?

  • Answer : Racemization during synthesis is mitigated using chiral auxiliaries or asymmetric catalysis. For example, enantioselective oxidation with Sharpless conditions generates sulfoxides with >90% ee, monitored via circular dichroism (CD) spectroscopy .

Q. How are reaction intermediates identified during the synthesis of this compound?

  • Answer : Time-resolved FT-IR and LC-MS track transient species like thioketone intermediates. Quenching experiments followed by NMR analysis isolate metastable compounds, while DFT models predict their stability .

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